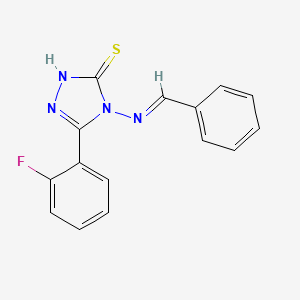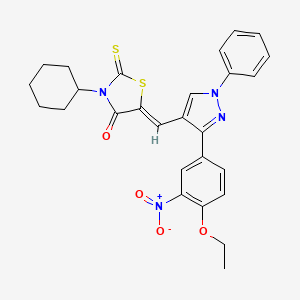
3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジメトキシフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、ジメトキシフェニル基とメトキシベンジルチオ基が置換したトリアゾール環を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
3-(3,4-ジメトキシフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンの合成は、通常、多段階有機反応を伴います。一般的なアプローチの1つは、トリアゾール環の形成から始め、次にジメトキシフェニル基とメトキシベンジルチオ基を導入することです。反応条件には、触媒、溶媒、および特定の温度制御の使用が含まれ、目的の生成物を高収率で高純度で得ることが保証されます。
工業生産方法
この化合物の工業生産は、効率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、および生産プロセスを拡大するための自動化の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the dimethoxyphenyl and methoxybenzylthio groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
反応の種類
3-(3,4-ジメトキシフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、反応性と特性を変化させる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤が置換反応に使用されます。反応条件は、通常、制御された温度、特定の溶媒、場合によっては触媒を含み、反応を完了に導きます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はハロゲンやアルキル鎖などの新しい官能基を導入する可能性があります。
科学研究への応用
3-(3,4-ジメトキシフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子や材料の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生化学プローブとして、または創薬におけるリード化合物として可能性があります。
医学: 薬理学的特性に関する研究は、抗菌または抗がん活性などの潜在的な治療用途を明らかにする可能性があります。
産業: この化合物は、導電性または蛍光などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3-(3,4-ジメトキシフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。特定の経路と標的は、使用のコンテキストによって異なります。たとえば、薬理学的コンテキストでは、特定の酵素を阻害したり、受容体に結合して細胞プロセスを変更し、治療効果をもたらしたりする可能性があります。
類似化合物の比較
類似化合物
- 3-(3,4-ジメトキシフェニル)-6-(4-メトキシベンジル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
- α-(4-メトキシベンジル)-4-(3,4-ジメトキシフェニル)-1-ピペラジンエタノール
独自性
3-(3,4-ジメトキシフェニル)-5-((4-メトキシベンジル)チオ)-4H-1,2,4-トリアゾール-4-アミンは、トリアゾール環の特定の置換パターンによって独自性があり、類似化合物と比較して異なる化学的および生物学的特性を付与できます。この独自性は、さまざまな用途で活用でき、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- α-(4-Methoxybenzyl)-4-(3,4-dimethoxyphenyl)-1-piperazineethanol
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
585553-48-6 |
|---|---|
分子式 |
C18H20N4O3S |
分子量 |
372.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O3S/c1-23-14-7-4-12(5-8-14)11-26-18-21-20-17(22(18)19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11,19H2,1-3H3 |
InChIキー |
BJZQAMUVTQBTTM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022650.png)


![((5E)-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12022660.png)

![3-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12022684.png)

![3-Hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022697.png)
![2-(3,5-Dimethyl-1-piperidinyl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12022708.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12022714.png)
![N-(2,3-Dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12022716.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12022717.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12022729.png)
